molecular formula C26H26N4O B10947225 [(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](1,5-dimethyl-1H-pyrazol-4-yl)methanone

[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](1,5-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B10947225
M. Wt: 410.5 g/mol
InChI Key: LYHZWLYLNHNOQO-LTGZKZEYSA-N
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Description

The compound (1,5-DIMETHYL-1H-PYRAZOL-4-YL){3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule that features a pyrazole ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-DIMETHYL-1H-PYRAZOL-4-YL){3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves the formation of the pyrazole and indazole rings followed by their coupling. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones . The indazole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the methods are cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole and indazole derivatives with biological targets. This can provide insights into the mechanisms

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(1,5-dimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C26H26N4O/c1-18-23(17-27-29(18)2)26(31)30-25(20-12-7-4-8-13-20)22-15-9-14-21(24(22)28-30)16-19-10-5-3-6-11-19/h3-8,10-13,16-17,22,25H,9,14-15H2,1-2H3/b21-16+

InChI Key

LYHZWLYLNHNOQO-LTGZKZEYSA-N

Isomeric SMILES

CC1=C(C=NN1C)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=NN1C)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5

Origin of Product

United States

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